N-(3,5-Dimethylphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as ethyl, fluorine, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole core. This intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The final step involves the sulfonation of the pyrazole ring using chlorosulfonic acid, followed by neutralization with a base to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to convert the sulfonamide group to an amine.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
N~4~-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the methyl group at the 3-position, which can affect the compound’s steric properties and reactivity.
The unique combination of substituents in N4-(3,5-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18FN3O2S |
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Molecular Weight |
311.38 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H18FN3O2S/c1-5-18-14(15)13(11(4)16-18)21(19,20)17-12-7-9(2)6-10(3)8-12/h6-8,17H,5H2,1-4H3 |
InChI Key |
HVFONXVEGRYUGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=CC(=C2)C)C)F |
Origin of Product |
United States |
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